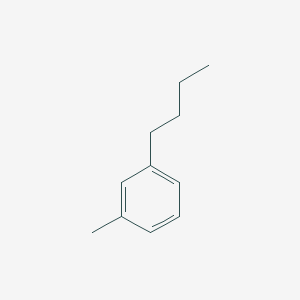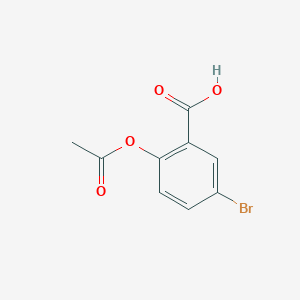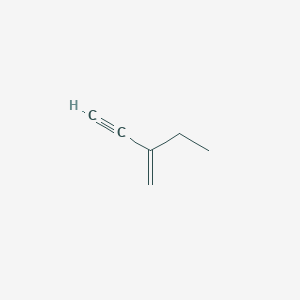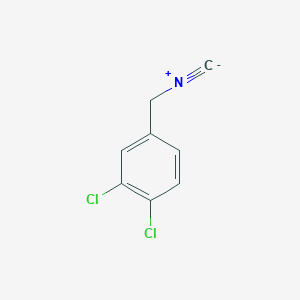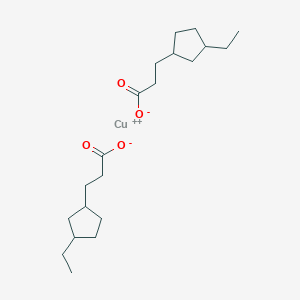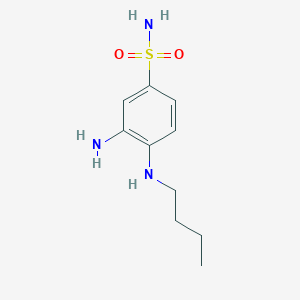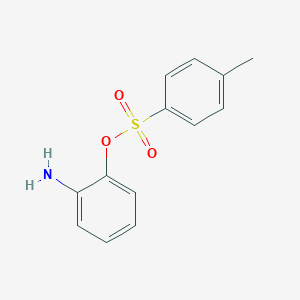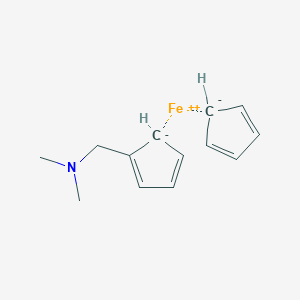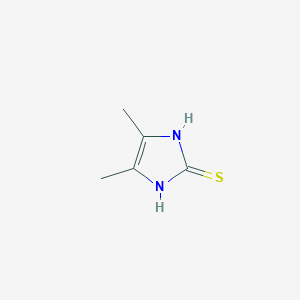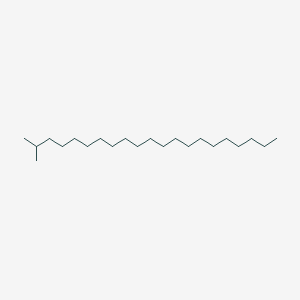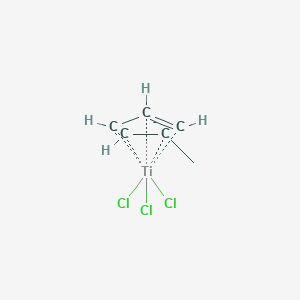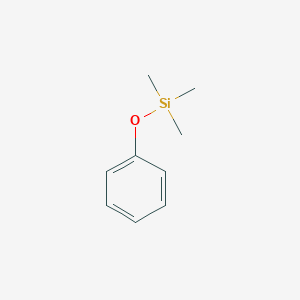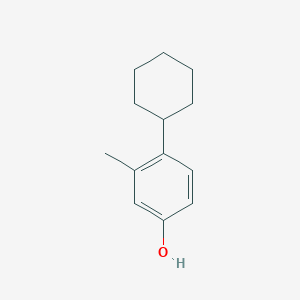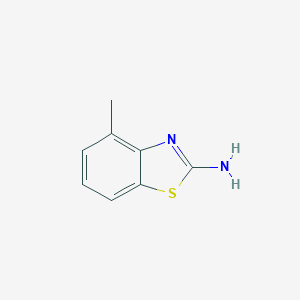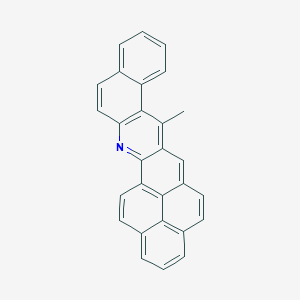
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-, also known as BPA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. BPA is a derivative of acridine and is commonly used as a fluorescent probe in DNA intercalation studies.
作用機序
The mechanism of action of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is not fully understood. However, it is believed that Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- may interact with DNA and cause changes in gene expression. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells.
生化学的および生理学的効果
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have a variety of biochemical and physiological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to induce apoptosis in cancer cells and has potential anti-cancer properties. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells. Additionally, Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have an inhibitory effect on the activity of certain enzymes.
実験室実験の利点と制限
One advantage of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe in DNA intercalation studies. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- also has potential anti-cancer properties, making it a promising compound for cancer research. However, one limitation of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its complex synthesis method, which can make it difficult to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- for use in experiments.
将来の方向性
There are several future directions for research involving Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-. One area of research could be to further investigate the potential anti-cancer properties of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- and its ability to induce apoptosis in cancer cells. Another area of research could be to study the interactions of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- with other compounds and biological systems to better understand its mechanism of action. Additionally, future research could focus on developing new and more efficient methods for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
合成法
The synthesis of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is a complex process that involves multiple steps. The most common method for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is through the condensation of 1,2-dimethylbenzene and 9-methylacridine in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
科学的研究の応用
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is commonly used as a fluorescent probe in DNA intercalation studies. It has also been used as a model compound to study the interactions of PAHs with biological systems. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
1492-55-3 |
|---|---|
製品名 |
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- |
分子式 |
C28H17N |
分子量 |
367.4 g/mol |
IUPAC名 |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-23-15-20-10-9-18-6-4-7-19-11-13-22(27(20)26(18)19)28(23)29-24-14-12-17-5-2-3-8-21(17)25(16)24/h2-15H,1H3 |
InChIキー |
LFBXCJCINUUCBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
正規SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
その他のCAS番号 |
1492-55-3 |
同義語 |
7-Methylbenzo[a]phenaleno[1,9-hi]acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



